4-[(phenylsulfonyl)amino]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide
Overview
Description
4-[(phenylsulfonyl)amino]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide, commonly known as PSB-0739, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a selective antagonist of the sphingosine-1-phosphate receptor subtype 2 (S1P2), which is a G protein-coupled receptor that is involved in various physiological and pathological processes.
Mechanism of Action
PSB-0739 acts as a selective antagonist of 4-[(phenylsulfonyl)amino]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide by binding to the receptor and preventing the activation of downstream signaling pathways. This compound is involved in various physiological and pathological processes, including angiogenesis, inflammation, and cell migration. By blocking the activation of this compound, PSB-0739 can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects
PSB-0739 has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that PSB-0739 can inhibit cell migration and invasion in cancer cells, reduce inflammation in macrophages, and modulate vascular tone in endothelial cells. In vivo studies have shown that PSB-0739 can reduce tumor growth and metastasis, attenuate inflammation in animal models of arthritis, and improve cardiac function in animal models of heart failure.
Advantages and Limitations for Lab Experiments
PSB-0739 has several advantages for lab experiments. It is a highly selective antagonist of 4-[(phenylsulfonyl)amino]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide, which allows for specific modulation of this receptor without affecting other signaling pathways. PSB-0739 has also been optimized for high yield and purity, which ensures consistency and reproducibility of experiments. However, there are also limitations to the use of PSB-0739 in lab experiments. Its high potency and selectivity may require careful titration to avoid off-target effects. Additionally, the cost of PSB-0739 may be a limiting factor for some researchers.
Future Directions
There are several future directions for research on PSB-0739. One area of interest is the role of 4-[(phenylsulfonyl)amino]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide in neurological disorders, such as multiple sclerosis and Alzheimer's disease. PSB-0739 has been shown to have neuroprotective effects in animal models of these diseases, but further studies are needed to elucidate the underlying mechanisms. Another area of interest is the potential therapeutic applications of PSB-0739 in cardiovascular disease, particularly in the context of ischemia-reperfusion injury. Finally, the development of more potent and selective this compound antagonists may provide new tools for studying the function of this receptor and potential therapeutic targets.
Scientific Research Applications
PSB-0739 has been extensively studied for its potential applications in scientific research. One of the major areas of research is the role of 4-[(phenylsulfonyl)amino]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide in various physiological and pathological processes. PSB-0739 has been shown to be a potent and selective antagonist of this compound, which makes it a valuable tool for studying the function of this receptor. PSB-0739 has been used in various in vitro and in vivo studies to investigate the role of this compound in cancer, inflammation, cardiovascular disease, and neurological disorders.
properties
IUPAC Name |
4-(benzenesulfonamido)-N-(4-pyrrolidin-1-ylsulfonylphenyl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5S2/c27-23(24-19-12-14-22(15-13-19)33(30,31)26-16-4-5-17-26)18-8-10-20(11-9-18)25-32(28,29)21-6-2-1-3-7-21/h1-3,6-15,25H,4-5,16-17H2,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDOQJDIRUXMJBQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.